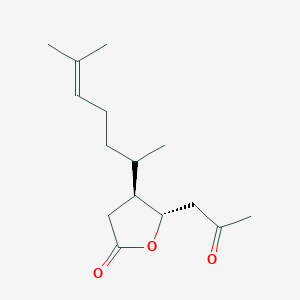

3,4-Seco-3-oxobisabol-10-ene-4,1-olide

Vue d'ensemble

Description

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a type of compound known as sesquiterpenoids . It is a natural product isolated from the leaves of Alpinia intermedia . The molecular formula of this compound is C15H24O3, and it has a molecular weight of 252.35 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H24O3 . The compound has a molecular weight of 252.35 g/mol . The InChI key of the compound is VHMXPSJCPAORRU-VNXPTHQBSA-N .Physical And Chemical Properties Analysis

This compound is a powder . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Enantioselective Synthesis

Matsushita et al. (1997) described the first short-step syntheses of cytotoxic fatty acid derivatives from corn, including S and R enantiomers of a compound related to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. These syntheses are significant for understanding the enantioselective properties of related fatty acids (Matsushita et al., 1997).

Fungal Transformation Studies

Shirane et al. (1996) investigated the transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre, which resulted in compounds including a 3,4-seco variant. This research highlights the role of fungi in modifying similar triterpenoids (Shirane et al., 1996).

Phytochemical Investigation

Sousa et al. (2012) conducted a phytochemical investigation on Maytenus robusta, identifying compounds including 3,4-seco-friedelan-3,11β-olide. This study is essential for understanding the natural occurrence and diversity of 3,4-seco compounds in plants (Sousa et al., 2012).

Cytotoxicity Studies

Szoka et al. (2019) explored the cytotoxic effects of triterpene seco-acids, similar to this compound, on cancer cell lines. Their findings are crucial for understanding the potential therapeutic applications of these compounds (Szoka et al., 2019).

Novel Triterpenoid Isolation

Happi et al. (2018) isolated new 3,4-seco-tirucallane triterpenes from Entandrophragma congoënse, demonstrating the variety of seco-triterpenoids in nature and their potential biological activities (Happi et al., 2018).

Photochemical Reactions

Simoneit et al. (2009) studied the photochemical alteration of 3-oxygenated triterpenoids, including the formation of 3,4-seco-triterpenoids. This research is significant for understanding the environmental fate and transformation of these compounds (Simoneit et al., 2009).

Propriétés

IUPAC Name |

(4S,5S)-4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11?,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXPSJCPAORRU-VNXPTHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)[C@@H]1CC(=O)O[C@H]1CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.